2-Hydroxy-4-methyl-3-nitropyridine

Description

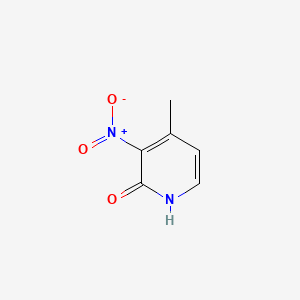

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCWTTHQRMHIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323077 | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-18-8 | |

| Record name | 21901-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-4-methyl-3-nitropyridine

Introduction

2-Hydroxy-4-methyl-3-nitropyridine (CAS No: 21901-18-8) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural architecture, featuring a pyridine core with hydroxyl, methyl, and nitro functional groups, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its core physical properties, offering both established data and field-proven experimental methodologies for their validation. Understanding these characteristics is paramount for applications ranging from reaction optimization and formulation development to proteomics research.[1]

The molecule exists in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form, a characteristic feature of 2-hydroxypyridines that influences its chemical reactivity and physical behavior.

References

An In-Depth Technical Guide to 2-Hydroxy-4-methyl-3-nitropyridine: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methyl-3-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established synthetic protocols, detailed spectroscopic analysis, and explorations of its biological potential, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern pharmacology and chemical synthesis. Their unique electronic properties and ability to engage in a wide array of chemical transformations have made them privileged scaffolds in the development of novel therapeutic agents and functional materials. This compound, also known as 4-Methyl-3-nitro-2-pyridone, embodies this versatility, with emerging research pointing towards its potential as an antiviral and anticancer agent.[1][2] This guide will delve into the critical technical aspects of this molecule, providing a foundation for its further exploration and application.

Synthesis and Purification

The synthesis of this compound can be achieved through the nitration of a corresponding pyridine precursor. While several methods exist for the synthesis of related nitropyridines, a common and effective approach involves the direct nitration of a substituted 2-hydroxypyridine.[3][4]

Experimental Protocol: Nitration of 2-Hydroxy-4-methylpyridine

This protocol is adapted from established methods for the nitration of hydroxypyridine derivatives.

Materials:

-

2-Hydroxy-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2-Hydroxy-4-methylpyridine to cold concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Once the dissolution is complete, add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C. The addition should be performed over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the pH is between 4 and 5.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.[4]

Causality in Experimental Choices: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Workflow for Synthesis and Purification

References

2-Hydroxy-4-methyl-3-nitropyridine molecular weight

An In-Depth Technical Guide to 2-Hydroxy-4-methyl-3-nitropyridine

Introduction

This compound is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. As a substituted nitropyridine, its chemical architecture is primed for a variety of chemical transformations, making it a valuable intermediate and building block. The presence of a hydroxyl group, a methyl group, and an electron-withdrawing nitro group on the pyridine core imparts a unique reactivity profile. This guide offers a comprehensive overview of its core properties, synthesis, applications, and safety protocols, with a primary focus on its molecular weight and the implications of its structure.

Section 1: Core Molecular and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. For this compound, these properties are well-documented. The molecular weight, a critical parameter for any chemical synthesis or analysis, is precisely 154.12 g/mol .[1][2][3] This value is derived from its molecular formula, C₆H₆N₂O₃.[1][4]

A key structural aspect of this molecule is the potential for keto-enol tautomerism, existing in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form (4-Methyl-3-nitro-2(1H)-pyridinone).[1] In the solid state, it typically exists as a yellow to orange crystalline powder.[5]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-Methyl-3-nitro-1H-pyridin-2-one | [1] |

| Synonyms | 4-Methyl-3-nitro-2-pyridone, 2-Hydroxy-3-nitro-4-picoline | [1] |

| CAS Number | 21901-18-8 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1][3][4] |

| Molecular Weight | 154.12 | [1][2][3] |

| Appearance | Solid, crystalline powder | [1] |

| Melting Point | 229-232 °C | [1] |

| Purity | ≥97% to 98% | [1][3] |

| SMILES String | Cc1ccnc(O)c1--INVALID-LINK--=O | [1] |

| InChI Key | HZCWTTHQRMHIIE-UHFFFAOYSA-N | [1] |

Section 2: Synthesis and Reactivity

The synthesis of this compound typically involves the electrophilic nitration of a corresponding pyridine precursor. The general principle relies on treating a substituted pyridine, such as 2-hydroxy-4-methylpyridine, with a strong nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid.[6][7][8] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The position of nitration is directed by the existing substituents on the ring.

The reactivity of the final compound is largely governed by the electronic properties of its substituents. The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[9] This enhanced reactivity is a cornerstone of its utility as a pharmaceutical intermediate.

Caption: A plausible synthetic route to this compound.

Section 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical building block. It is cited as a useful biochemical for proteomics research, suggesting its potential use in developing probes or labels for studying proteins.[3]

More significantly, it serves as a key pharmaceutical intermediate.[10] Nitropyridine derivatives are instrumental in constructing more complex heterocyclic systems that form the core of many Active Pharmaceutical Ingredients (APIs). The inherent reactivity of compounds like this compound allows for strategic chemical modifications—such as nucleophilic substitution of the hydroxyl group (after conversion to a better leaving group) or reduction of the nitro group to an amine—to build diverse molecular scaffolds.[9] This versatility makes it a valuable precursor in the synthetic pathways of novel drug candidates.[11]

Caption: Logical workflow from intermediate to Active Pharmaceutical Ingredient.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety and handling procedures are paramount. This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][12]

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][12] |

| Key Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][12] |

Recommended Handling Protocol

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[1][12]

-

Handling Practices : Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[12][13]

-

Spill Response : In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material in a sealed container for disposal.[13]

Storage

Store the compound in a tightly closed container in a dry, well-ventilated place.[2][12] Keep it away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is more than a compound defined by its molecular weight of 154.12 g/mol . It is a strategically designed chemical intermediate whose value is unlocked through its distinct pattern of reactivity. For researchers and drug development professionals, it represents a versatile tool for the synthesis of novel heterocyclic structures and potential APIs. A thorough understanding of its properties, synthesis, and safe handling protocols is essential for harnessing its full potential in the laboratory and beyond.

References

- 1. This compound 98 21901-18-8 [sigmaaldrich.com]

- 2. This compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H6N2O3 | CID 345370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-4-methyl-5-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 2 Hydroxy 4 Methyl 3 Nitropyridine China Manufacturers & Suppliers & Factory [custchemvip.com]

- 11. innospk.com [innospk.com]

- 12. echemi.com [echemi.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic data of 2-Hydroxy-4-methyl-3-nitropyridine

An In-depth Technical Guide to the Spectroscopic Data of 2-Hydroxy-4-methyl-3-nitropyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 21901-18-8), a key heterocyclic compound with applications in biochemical and proteomics research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details the theoretical underpinnings of the analytical technique, provides robust experimental protocols, and offers expert interpretation of the resulting data, grounded in authoritative references. The guide emphasizes the causal relationships between the molecular structure and its spectroscopic signatures, providing a self-validating framework for analysis.

Introduction: The Molecular Profile of this compound

This compound, also known as 4-Methyl-3-nitro-2-pyridone, is a substituted pyridine derivative. Its structure, featuring a pyridine ring with hydroxyl, methyl, and nitro functional groups, creates a unique electronic environment that is well-suited for spectroscopic investigation. The presence of these groups, particularly the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups, dictates its chemical reactivity and provides distinct signals across various spectroscopic platforms. Understanding this profile is critical for its application in proteomics and as a building block in synthetic chemistry.[1][2]

Compound Properties:

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 21901-18-8 | [1][3] |

| Molecular Formula | C₆H₆N₂O₃ | [1][4] |

| Molecular Weight | 154.12 g/mol | [3][5] |

| Appearance | Light orange to yellow powder/crystal |

| Melting Point | 229-232 °C | |

The following sections will deconstruct the spectroscopic data piece by piece, providing a clear and logical pathway to a full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, revealing the number of distinct protons and carbons and their chemical environments.

Diagram: Annotated Molecular Structure

The following diagram illustrates the IUPAC numbering of the atoms in this compound, which will be used for spectral assignments.

Caption: Annotated structure of this compound.

Experimental Protocol: NMR Data Acquisition

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual solvent peak does not interfere with key analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or 400 MHz NMR spectrometer.[6][7] Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

-

¹H and ¹³C NMR Data Summary

| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |

| -CH₃ (on C4) | ~2.4 (s, 3H) | ~18-20 |

| C5-H | ~6.3 (d, 1H) | ~110-115 |

| C6-H | ~7.6 (d, 1H) | ~140-145 |

| N1-H | ~12.5 (br s, 1H) | - |

| C2 (=O) | - | ~158-162 |

| **C3 (-NO₂) ** | - | ~130-135 |

| C4 (-CH₃) | - | ~148-152 |

Note: The data presented is a representative spectrum based on publicly available data and known chemical shift principles for similar structures.[5][8][9] Exact values may vary slightly based on solvent and experimental conditions.

Interpretation and Causality

-

¹H NMR Spectrum:

-

The methyl protons appear as a singlet around 2.4 ppm, indicating no adjacent protons for coupling. Its upfield position is characteristic of an alkyl group attached to an aromatic ring.

-

The two aromatic protons at C5 and C6 appear as doublets, confirming their adjacency. The proton at C6 (~7.6 ppm) is significantly downfield compared to the proton at C5 (~6.3 ppm). This is because the C6 proton is ortho to the electronegative nitrogen atom in the ring and is influenced by the electron-withdrawing nitro group, causing strong deshielding.

-

The broad singlet observed far downfield (~12.5 ppm) is characteristic of the acidic proton of the hydroxyl group (in its tautomeric pyridone form) which is likely involved in hydrogen bonding with the solvent (DMSO).

-

-

¹³C NMR Spectrum:

-

The methyl carbon appears at the highest field (~18-20 ppm), as expected for an sp³ hybridized carbon.

-

The six distinct signals in the aromatic region confirm the presence of six unique carbon atoms in the molecule.

-

The C2 carbon , part of the carbonyl group in the dominant pyridone tautomer, is highly deshielded and appears furthest downfield (~158-162 ppm).

-

The carbons directly attached to the electron-withdrawing groups (C3 and C4) and the ring nitrogen (C6) are also significantly deshielded.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

-

Objective: To identify the key functional groups in this compound.

-

Methodology:

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet. This method ensures a uniform sample path length and minimizes scattering.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[10][11]

-

IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| ~1650 | C=O Stretch | Pyridone Carbonyl |

| 1600-1580 | C=C Stretch | Aromatic Ring |

| 1550-1500 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1350-1300 | N-O Symmetric Stretch | Nitro (-NO₂) |

Note: This data is based on characteristic absorption frequencies for the functional groups present and data from similar nitropyridine compounds.[10][11][12]

Interpretation and Causality

-

The strong absorption band around 1650 cm⁻¹ is a definitive indicator of the C=O stretch from the 2-pyridone tautomer, which is the stable form of 2-hydroxypyridine.

-

The two prominent bands at ~1530 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) are characteristic of the nitro group (NO₂) vibrations . The high intensity of these bands is due to the large change in dipole moment during the N-O bond stretching.

-

The bands in the 3100-3000 cm⁻¹ region correspond to the C-H stretching of the aromatic ring protons.

-

The presence of bands in the 2950-2850 cm⁻¹ region confirms the C-H stretching of the methyl group.

-

A broad absorption is often observed in the 3000-2500 cm⁻¹ region, which can be attributed to the O-H stretch of the pyridone N-H group involved in hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering direct confirmation of its elemental composition.

Experimental Protocol: Mass Spectrum Acquisition

-

Objective: To confirm the molecular weight and investigate the fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

-

Mass Spectrometry Data

| m/z Value | Assignment | Interpretation |

| 154 | [M]⁺• | Molecular Ion Peak |

| 138 | [M - O]⁺• | Loss of an oxygen atom |

| 124 | [M - NO]⁺• | Loss of nitric oxide |

| 108 | [M - NO₂]⁺• | Loss of the nitro group |

Interpretation and Causality

-

The most critical signal in the mass spectrum is the molecular ion peak ([M]⁺•) . For this compound, this peak appears at an m/z of 154 , which directly confirms its molecular weight of 154.12 g/mol .[3]

-

The fragmentation pattern provides structural clues. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a peak at m/z 108 . Further fragmentation can occur, but the confirmation of the molecular weight is the primary goal.

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies not on a single technique but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the puzzle, and together they offer a complete and validated picture of the molecular structure.

Diagram: Integrated Workflow for Structural Elucidation

References

- 1. scbt.com [scbt.com]

- 2. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H6N2O3 | CID 345370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. This compound(21901-18-8) 1H NMR [m.chemicalbook.com]

- 9. This compound(21901-18-8) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development.[1][2] The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical analysis of the tautomerism of 2-hydroxy-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry. By integrating foundational principles of heterocyclic chemistry with specific experimental and computational considerations, this document serves as a comprehensive resource for researchers working with this and related molecular scaffolds.

Introduction: The 2-Pyridone/2-Hydroxypyridine Tautomeric System

The tautomeric equilibrium between 2-hydroxypyridine and its corresponding 2-pyridone form is a classic and extensively studied case in heterocyclic chemistry.[3][4] The two tautomers, the aromatic enol form (2-hydroxypyridine) and the non-aromatic but resonance-stabilized keto form (2-pyridone), often exist in a delicate balance that is highly sensitive to environmental factors.[5] While the enol form possesses a fully aromatic pyridine ring, the keto form benefits from a strong carbonyl group and amide resonance. This interplay of aromaticity and resonance stabilization is a key determinant of the position of the tautomeric equilibrium.

The equilibrium is significantly influenced by the solvent's polarity.[3][5] Non-polar solvents tend to favor the less polar 2-hydroxypyridine tautomer, whereas polar and protic solvents, capable of hydrogen bonding, preferentially stabilize the more polar 2-pyridone form.[3][5][6] This solvent-dependent behavior is a critical consideration in both the synthesis and biological evaluation of 2-hydroxypyridine derivatives.

Tautomeric Forms of this compound

For this compound, the tautomeric equilibrium involves the interconversion of the 2-hydroxypyridine form and the 2-pyridone form.

Caption: Tautomeric equilibrium of this compound.

The presence of the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 4-position is expected to influence the electronic properties of the pyridine ring and, consequently, the position of the tautomeric equilibrium. The nitro group, through its strong inductive and resonance effects, decreases the electron density of the ring, which can affect the relative stability of the two forms.

Experimental Determination of Tautomeric Equilibrium

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous determination of the dominant tautomeric form and the position of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 2-hydroxy and 2-pyridone forms.

Expected ¹H NMR Spectral Features:

| Tautomer | H5 Proton | H6 Proton | N-H Proton (Pyridone) / O-H Proton (Hydroxypyridine) |

| 2-Hydroxypyridine | ~7.0-7.5 ppm | ~7.8-8.2 ppm | Broad singlet, variable chemical shift |

| 2-Pyridone | ~6.0-6.5 ppm | ~7.2-7.6 ppm | Broad singlet, ~12-14 ppm |

Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.

A ¹H NMR spectrum of this compound is available, and its interpretation is crucial for determining the predominant tautomer in the solvent used for the measurement.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the spin system and assign the protons. The position of the labile proton (N-H or O-H) and the chemical shifts of the ring protons will provide strong evidence for the dominant tautomer in that specific solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms typically exhibit distinct absorption maxima due to differences in their electronic structures. The aromatic 2-hydroxypyridine tautomer generally absorbs at a shorter wavelength compared to the more conjugated 2-pyridone form.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, cyclohexane, water).

-

Spectral Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the absorption maxima (λmax). By comparing the spectra in solvents of varying polarity, shifts in the equilibrium can be observed, providing further insight into the tautomeric behavior.[7]

X-Ray Crystallography

Caption: Experimental workflow for the study of tautomerism.

Computational Modeling of Tautomerism

In addition to experimental techniques, computational chemistry provides a powerful framework for investigating tautomeric equilibria.[8][9] Density Functional Theory (DFT) is a widely used method to calculate the relative energies of tautomers, providing a theoretical prediction of the predominant form in the gas phase and in solution (using solvation models).

Protocol: DFT Calculations

-

Structure Generation: Build the 3D structures of both the 2-hydroxypyridine and 2-pyridone tautomers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Calculation: Calculate the electronic energies of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form.

-

Solvation Effects: To model the influence of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the energy calculations.

Table 1: Predicted Relative Stabilities of Tautomers (Hypothetical Data)

| Tautomer | Gas Phase ΔE (kcal/mol) | ΔE in Water (PCM) (kcal/mol) |

| 2-Hydroxypyridine | 0 (Reference) | 0 (Reference) |

| 2-Pyridone | +1.5 | -2.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from DFT calculations.

Conclusion and Outlook

The tautomerism of this compound is a multifaceted phenomenon governed by the interplay of aromaticity, resonance, and environmental factors. A comprehensive understanding of this equilibrium is paramount for its effective application in drug discovery and development. The integrated use of experimental techniques, particularly NMR and UV-Vis spectroscopy, and computational modeling provides a robust strategy for characterizing the tautomeric behavior of this and other heterocyclic systems. Future studies should focus on obtaining a single-crystal X-ray structure to definitively determine the solid-state form and performing detailed solvent-dependent NMR and UV-Vis studies to quantify the tautomeric equilibrium constant. Such data will be invaluable for establishing structure-activity relationships and for the rational design of new therapeutic agents based on this promising scaffold.

References

- 1. scbt.com [scbt.com]

- 2. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(21901-18-8) 1H NMR [m.chemicalbook.com]

- 4. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum [chemicalbook.com]

- 6. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Conformational Landscape of 2-Hydroxy-4-methyl-3-nitropyridine: An Integrated Computational and Experimental Guide

Preamble: The Structural Imperative in Drug Discovery

In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is not a mere academic curiosity; it is a fundamental determinant of its biological activity. The specific arrangement of atoms in space—its conformation—governs how a molecule interacts with its biological target, influencing binding affinity, efficacy, and metabolic stability. Understanding the conformational preferences and the energy landscape of these arrangements is therefore a critical step in the rational design of novel therapeutics.

This technical guide provides an in-depth exploration of the conformational analysis of 2-Hydroxy-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization with groups like hydroxyl, methyl, and nitro introduces significant complexity and potential for diverse intermolecular interactions.[1] This document is structured not as a rigid template, but as a logical workflow, mirroring the process a research scientist would undertake to comprehensively characterize a molecule of this nature. We will traverse from theoretical modeling to empirical validation, emphasizing the causal links between methodological choices and the quality of the insights obtained.

The Tautomeric Question: A Foundational Consideration

Before any conformational analysis can begin, we must address a pivotal feature of 2-hydroxypyridines: tautomerism. The molecule can exist in equilibrium between the enol (2-hydroxy-pyridine) form and the keto (2-pyridone) form.[2][3] This is not a conformational change, but an isomeric one, involving proton transfer between the oxygen and nitrogen atoms. The position of this equilibrium is highly sensitive to the environment, particularly the solvent.[4]

-

In the gas phase or nonpolar solvents , the enol form (2-hydroxypyridine) is often favored.[2][5]

-

In polar or aqueous solutions , the equilibrium typically shifts significantly towards the more polar pyridone form, which is better stabilized by hydrogen bonding.[4][5]

Therefore, any conformational study must first declare the tautomer being investigated or, ideally, analyze both. For the purpose of this guide, we will consider both tautomers, as their distinct electronic and structural features will lead to different conformational landscapes.

Computational Conformational Analysis: Mapping the Energy Landscape

Our investigation begins in silico. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective means to predict molecular structures, relative energies, and spectroscopic properties before embarking on laborious experimental work.[1][6] The goal is to locate all stable conformers (local minima on the potential energy surface) and the energy barriers that separate them.

Causality in Method Selection:

Why DFT? DFT methods, such as B3LYP, offer an excellent balance of computational cost and accuracy for organic molecules.[1] They properly account for electron correlation, which is essential for describing the electronic effects of the nitro group and the delocalized π-system of the pyridine ring. The choice of basis set, such as 6-311++G(d,p), is also critical; it includes diffuse functions (++) to handle the lone pairs on oxygen and nitrogen and polarization functions (d,p) to allow for flexibility in atomic orbital shapes, which is crucial for accurate geometry and frequency calculations.[7]

Step-by-Step Computational Workflow Protocol:

-

Initial Structure Generation:

-

Construct 3D models of both the hydroxy-pyridine and pyridone tautomers using a molecular builder.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Identify all rotatable single bonds. For this compound, the key torsions are around the C-NO₂ bond and the C-OH bond (in the enol form).

-

Perform a systematic or stochastic conformational search to explore the potential energy surface (PES) associated with these rotations. This generates a library of potential low-energy conformers.

-

-

Quantum Mechanical Optimization and Frequency Analysis:

-

For each unique conformer identified in the search, perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)).

-

Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

Self-Validation Check: Confirm that each optimized structure is a true minimum on the PES by ensuring there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable conformer.

-

-

Dihedral Angle Scan (Potential Energy Surface Scan):

-

To understand the energy barriers between key conformers, perform a relaxed PES scan.[8][9]

-

Select the critical dihedral angle (e.g., the C-C-N-O angle of the nitro group).

-

Constrain this angle and optimize the rest of the molecular geometry. Repeat this process in discrete steps (e.g., every 10-15 degrees) through a full 360° rotation.[10]

-

Plot the relative energy at each step to visualize the rotational energy profile and identify the transition states connecting the minima.

-

-

Data Analysis and Property Calculation:

-

Tabulate the relative energies of all confirmed minima to determine the global minimum and the Boltzmann population of each conformer at a given temperature.

-

Calculate key spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts (using the GIAO method) and IR vibrational frequencies, for comparison with experimental data.[1][7]

-

Predicted Conformational Data (Illustrative)

The primary conformational flexibility will arise from the rotation of the nitro group relative to the pyridine ring. Due to steric hindrance from the adjacent methyl group and electronic repulsion, the nitro group is not expected to be coplanar with the ring. DFT calculations would likely reveal two equivalent, low-energy conformers where the nitro group is twisted out of the plane.

| Parameter | Conformer A (Global Minimum) | Conformer B (Transition State) | ΔE (kcal/mol) |

| Tautomer | Pyridone | Pyridone | - |

| C4-C3-N-O Dihedral | ~45° | 0° (Planar) | ~3.5 |

| C-N Bond Length (Å) | 1.45 | 1.48 | - |

| N-O Bond Lengths (Å) | 1.22, 1.22 | 1.21, 1.21 | - |

| Relative Energy | 0.00 | +3.5 | - |

| Boltzmann Population | ~99% | <1% | - |

Note: The data in this table is illustrative, based on typical values for sterically hindered nitropyridines, and serves as a template for presenting actual computational results.

Experimental Validation: From Crystals to Solution Structure

Computational models provide hypotheses about molecular conformation. These predictions must be validated through empirical measurement. We employ two primary techniques: single-crystal X-ray crystallography for the solid-state structure and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution-state structure.

Single-Crystal X-ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure as it exists in a crystal lattice.[11][12][13] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and dihedral angles.

-

Material Purification: The starting material must be of the highest possible purity (>99%). Impurities can disrupt the crystal lattice, preventing the growth of diffraction-quality crystals. Recrystallization or chromatography is essential.

-

Crystal Growth:

-

Solvent Selection: Screen a range of solvents to find one in which the compound is moderately soluble.[5] Highly soluble compounds tend to precipitate too quickly, forming small or disordered crystals.

-

Method - Slow Evaporation (Trusted Method): Prepare a saturated or near-saturated solution. Filter it through a syringe filter (0.22 µm) into a clean, small vial. Cover the vial with a cap containing a few pinholes. Place it in a vibration-free location and allow the solvent to evaporate over several days to weeks.[5]

-

Method - Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this solution in an open vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting slow crystallization.[12]

-

-

Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer.

-

Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern over a range of angles.[13]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the "phase problem" to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately matches the experimental data.

-

NMR Spectroscopy: Conformation in Solution

While crystallography is powerful, the solid-state conformation may not be the same as the one adopted in solution, where most biological interactions occur. NMR spectroscopy, particularly the 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is the premier technique for determining solution-state conformation.[3][14]

The NOE is a through-space phenomenon, not through-bond. It arises from the dipolar coupling between nuclei that are close in space (< 5 Å), regardless of how many bonds separate them.[2][14] A cross-peak in a NOESY spectrum is direct evidence that two protons are spatially proximate. By identifying these proximities, we can piece together the molecule's 3D shape. For a small molecule like ours, a standard NOESY experiment is appropriate.[14]

-

Sample Preparation:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.

-

Crucial Step - Degassing: Oxygen is paramagnetic and can interfere with the NOE effect. Degas the sample thoroughly using several freeze-pump-thaw cycles to remove dissolved oxygen.[15]

-

-

Acquisition of Standard Spectra:

-

Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

-

Acquire a 2D COSY spectrum to establish through-bond (J-coupling) connectivities. This is essential to distinguish from through-space NOE correlations.

-

-

2D NOESY Experiment Acquisition:

-

Set up a 2D NOESY experiment on the spectrometer.

-

Key Parameter - Mixing Time (d8): The mixing time is the period during which the NOE transfer occurs. For small molecules, this should be set in the range of 0.5-1.0 seconds.[14] An improper mixing time will result in weak or absent cross-peaks.

-

Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Interpretation:

-

Process the 2D NOESY spectrum.

-

Look for off-diagonal cross-peaks. A cross-peak between proton Hₐ and proton Hₓ indicates they are close in space.

-

Core Logic: For this compound, a key NOE would be between the protons of the 4-methyl group and the proton at the 5-position on the pyridine ring. The intensity of this NOE can help define the preferred orientation of the ring substituents. If the nitro group is twisted, one of its oxygens may be close enough to a ring proton to influence its relaxation, although this is a more subtle effect.

-

Synthesis and Conclusion: An Integrated Structural View

The conformational analysis of this compound is a multi-faceted challenge that requires an integrated approach. The final step is to synthesize the data from both computational and experimental sources.

-

Does the lowest-energy conformer predicted by DFT match the structure found by X-ray crystallography?

-

Are the inter-proton distances calculated from the DFT model consistent with the NOEs observed in solution?

-

Do the calculated NMR chemical shifts match the experimental spectrum?

Discrepancies are not failures, but opportunities for deeper insight. A difference between the crystal and solution structure could highlight the importance of crystal packing forces or specific solvent interactions in determining the molecule's conformation. By combining the predictive power of DFT with the definitive validation of crystallography and NMR, we can build a comprehensive and trustworthy model of the conformational landscape of this compound, providing a solid structural foundation for its further development as a potential pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. How To [chem.rochester.edu]

- 6. ijcrt.org [ijcrt.org]

- 7. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT Investigation of Ligand Photodissociation in [RuII(tpy)(bpy)(py)]2+ and [RuII(tpy)(Me2bpy)(py)]2+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 10. researchgate.net [researchgate.net]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. azolifesciences.com [azolifesciences.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. Guide to NOE Experiments [bloch.anu.edu.au]

Unveiling the Potential of 2-Hydroxy-4-methyl-3-nitropyridine: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Pyridine Derivative in Drug Discovery and Proteomics

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known and potential biological activities of 2-Hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8). While specific, in-depth research on this particular molecule is limited in publicly available literature, this document synthesizes the existing information, draws logical inferences from the bioactivity of structurally related nitropyridine analogs, and explores its stated utility in the field of proteomics. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this intriguing heterocyclic compound. We will delve into its synthetic pathways, discuss its potential as an antimicrobial and anticancer agent based on established structure-activity relationships of the nitropyridine scaffold, and explore its uncharacterized role in proteomics research. Detailed hypothetical protocols for biological screening are also provided to encourage further investigation into this promising molecule.

Introduction: The Nitropyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals. The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, enhancing its reactivity and biological activity. Nitropyridines have emerged as a versatile class of compounds with a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1]. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic substitution, a key reaction in the synthesis of diverse and complex bioactive molecules[2]. This compound, the subject of this guide, embodies the chemical features of this class, suggesting a rich but underexplored potential in various research and development domains.

Physicochemical Properties and Synthesis

This compound, also known as 4-Methyl-3-nitro-2-pyridone, is a solid, slightly pale yellow crystalline compound with a molecular weight of 154.12 g/mol and a melting point of approximately 229-232 °C[3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21901-18-8 | [4][5] |

| Molecular Formula | C₆H₆N₂O₃ | [4][5] |

| Molecular Weight | 154.12 g/mol | [4][5] |

| Appearance | Slightly pale yellow solid | [3] |

| Melting Point | 229-232 °C | [4] |

| Synonyms | 4-Methyl-3-nitro-2-pyridone | [5] |

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Biological Activities: Knowns and Potentials

Direct and detailed studies on the biological activity of this compound are sparse. However, a commercial supplier, Biosynth, has attributed several interesting biological activities to this compound, although without citing primary literature[8]. These claims, coupled with the known activities of related nitropyridine compounds, provide a foundation for exploring its potential.

Purported Biological Activities

According to Biosynth, this compound (referred to as HNPP) exhibits the following activities[8]:

-

Antiviral Activity: It has been shown to inhibit the transcriptase activity of the Human Immunodeficiency Virus (HIV) and binds with high affinity to HIV RNA, interfering with transcriptional activation and replication[8].

-

Cancer Research: The compound is suggested for use in cancer research due to its ability to induce apoptosis in human cells[8].

-

Receptor Modulation: It is described as an allosteric modulator of the cannabinoid receptor 2 (CB2)[8].

-

Inhibition of Reactive Oxygen Species (ROS): HNPP is reported to inhibit the production of ROS, potentially through its ability to bind to chlorine atoms[8].

-

Inhibition of Protein Synthesis: The compound has been shown to inhibit protein synthesis by binding to ribosomes and inhibiting the elongation phase of translation[8].

It is crucial for researchers to independently verify these claims through rigorous experimentation, as the primary data supporting them is not publicly available.

Potential Antimicrobial Activity: A Structure-Activity Relationship Perspective

The nitropyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents[9][10]. The antimicrobial activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species[11].

Based on the structure-activity relationships of known antimicrobial pyridine derivatives, the presence of a nitro group and a hydroxyl group on the pyridine ring of this compound suggests a strong potential for antimicrobial activity[1][12].

Experimental Protocol: Screening for Antibacterial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Potential Anticancer Activity

The antiproliferative activity of pyridine derivatives against various cancer cell lines is well-documented[1][13]. The presence of hydroxyl and nitro groups can enhance the anticancer potential of the pyridine scaffold[1]. The claim that this compound induces apoptosis in human cells warrants further investigation[8].

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with DMSO.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Application in Proteomics Research: An Unexplored Frontier

Multiple chemical suppliers list this compound as a "useful biochemical for proteomics research"[3][5]. However, the specific applications and the underlying chemical principles are not detailed in the available literature. Based on its chemical structure, we can hypothesize several potential uses in proteomics.

Hypothetical Proteomics Application Workflow:

Caption: Hypothetical workflows for the application of this compound in proteomics.

Plausible Mechanisms of Action in Proteomics:

-

Affinity Chromatography: The hydroxyl group could be used to immobilize the molecule onto a solid support, creating an affinity matrix. This matrix could then be used to capture proteins that specifically interact with the nitropyridine scaffold, allowing for their isolation and identification.

-

Chemical Cross-linking: The nitro group, upon reduction, can form a reactive nitroso intermediate that could potentially be used in chemical cross-linking experiments to study protein-protein interactions.

-

Protein Labeling: The molecule could be modified to incorporate a reactive group, allowing it to be used as a labeling reagent for specific amino acid residues in proteins, facilitating their detection and quantification.

These proposed applications are speculative and require experimental validation.

Conclusion and Future Directions

This compound is a commercially available compound with a chemical structure that suggests significant potential in drug discovery and as a tool in chemical biology. While its biological activities and applications are currently under-documented in the scientific literature, the information available from commercial sources and the known properties of related nitropyridine compounds provide a strong rationale for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and robust synthetic protocol for the compound.

-

Systematic Biological Screening: Conducting comprehensive in vitro and in vivo studies to validate the purported antiviral, anticancer, and other biological activities.

-

Elucidation of Mechanism of Action: Investigating the specific molecular targets and pathways through which it exerts its biological effects.

-

Validation of Proteomics Applications: Experimentally verifying its utility in proteomics and developing specific protocols for its use.

This technical guide serves as a starting point to stimulate further research into this promising yet enigmatic molecule, with the hope of unlocking its full potential for the scientific community.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cynorlaboratories.com [cynorlaboratories.com]

- 4. This compound 98 21901-18-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 8. This compound | 21901-18-8 | FH02158 [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-Hydroxy-4-methyl-3-nitropyridine: A Technical Guide to Future Research

Foreword: The Untapped Versatility of a Substituted Pyridine

In the vast landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, integral to a multitude of applications ranging from pharmaceuticals to materials science. Yet, within this well-explored family, specific derivatives remain enigmatic, their full potential waiting to be unlocked. 2-Hydroxy-4-methyl-3-nitropyridine is one such molecule. While initial investigations have hinted at its promise, a comprehensive exploration of its chemical and biological capabilities is conspicuously absent from the current scientific literature. This guide, therefore, serves as a clarion call to the research community—a detailed roadmap outlining promising, unexplored research avenues for this intriguing compound. As a senior application scientist, the ensuing discussion is grounded in a synthesis of established chemical principles and field-proven insights, designed to inspire and direct future investigations into this promising molecule.

Foundational Chemistry: Tautomerism and Reactivity

A profound understanding of the fundamental chemical properties of this compound is paramount to unlocking its potential. The presence of the hydroxyl group at the 2-position introduces the fascinating phenomenon of lactam-lactim tautomerism, a feature that profoundly influences its reactivity and potential applications.

The equilibrium between the 2-hydroxy (lactim) and 2-pyridone (lactam) forms is a critical consideration for any proposed research. Computational studies on the parent 2-hydroxypyridine molecule have shown that the position of this equilibrium is sensitive to the surrounding environment, with the lactim form often favored in the gas phase and the lactam form predominating in polar solvents. The electronic effects of the methyl and nitro substituents on the pyridine ring of the topic compound will further modulate this equilibrium.

An In-depth Technical Guide to 2-Hydroxy-3-nitro-4-picoline: Synthesis, Properties, and Applications in Pharmaceutical Development

Introduction: The Strategic Importance of 2-Hydroxy-3-nitro-4-picoline

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives are integral to a multitude of FDA-approved drugs, underscoring the significance of functionalized pyridines as versatile building blocks. Among these, 2-Hydroxy-3-nitro-4-picoline (also known as 4-Methyl-3-nitro-2-pyridinol) emerges as a pivotal intermediate, particularly in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical and spectroscopic properties, and its critical role in the synthesis of key pharmaceutical intermediates, with a particular focus on the pathway to Nevirapine, a crucial anti-HIV drug.

The strategic placement of the hydroxyl, nitro, and methyl groups on the pyridine ring imparts a unique chemical reactivity to this molecule, allowing for selective modifications and the construction of intricate molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to a variety of chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective utilization in the laboratory and beyond.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21901-18-8 | [2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | Off-white to yellow crystalline powder | ChemScene |

| Melting Point | 229-232 °C (lit.) | [3] |

| Purity | ≥98% | [3] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-Hydroxy-3-nitro-4-picoline.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For 2-Hydroxy-3-nitro-4-picoline, the expected signals would include a singlet for the methyl group protons, and distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton is also anticipated. The spectrum available from ChemicalBook can be used for detailed analysis.[4]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals would correspond to the methyl carbon, the aromatic carbons of the pyridine ring, and the carbon bearing the hydroxyl group. The chemical shifts of the ring carbons are significantly affected by the substituents. The spectrum from ChemicalBook provides the necessary data for a complete assignment of the carbon signals.[5]

The FTIR spectrum is crucial for identifying the functional groups present in the molecule. Key vibrational bands to be observed for 2-Hydroxy-3-nitro-4-picoline would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

-

C-H stretching: Signals for the methyl group and aromatic protons.

Mass spectrometry would confirm the molecular weight of 2-Hydroxy-3-nitro-4-picoline. The molecular ion peak (M+) would be expected at m/z 154.12. Fragmentation patterns could provide further structural information. While a specific mass spectrum was not found in the initial searches, this is a standard characterization technique that should be performed.

Synthesis of 2-Hydroxy-3-nitro-4-picoline

The primary route for the synthesis of 2-Hydroxy-3-nitro-4-picoline is through the nitration of 2-hydroxy-4-picoline. However, a significant challenge in this synthesis is the potential for non-selective nitration, leading to the formation of the 5-nitro isomer as a byproduct.[4] Careful control of reaction conditions is paramount to favor the formation of the desired 3-nitro isomer.

Experimental Protocol: Nitration of 2-Hydroxy-4-picoline

This protocol is a synthesized methodology based on established procedures for the nitration of hydroxypyridines.[4][7]

Materials:

-

2-Hydroxy-4-picoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxy-4-picoline to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.

-

Once the 2-hydroxy-4-picoline is completely dissolved, slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or ammonium hydroxide until the pH is neutral. This step should be performed in an ice bath to manage the exothermic reaction.

-

The precipitated product, 2-hydroxy-3-nitro-4-picoline, is then collected by filtration.

-

The crude product should be washed with cold water to remove any inorganic impurities.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is recommended to obtain the pure product.

Causality Behind Experimental Choices:

-

Use of Concentrated Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Low Temperature Control: The nitration of activated rings like hydroxypyridines is a highly exothermic process. Maintaining a low temperature is crucial to control the reaction rate and to minimize the formation of undesired byproducts, including the 5-nitro isomer and potential oxidation products.

-

Careful Neutralization: The neutralization step must be performed slowly and with cooling to prevent the decomposition of the product and to ensure safe handling of the exothermic acid-base reaction.

Caption: Workflow for the synthesis of 2-Hydroxy-3-nitro-4-picoline.

Chemical Reactivity and Transformation

The presence of the hydroxyl and nitro groups dictates the reactivity of 2-Hydroxy-3-nitro-4-picoline, making it a versatile precursor for further chemical modifications.

Conversion to 2-Chloro-3-nitro-4-picoline

A key transformation of 2-Hydroxy-3-nitro-4-picoline is its conversion to 2-chloro-3-nitro-4-picoline. This is a critical step in the synthesis of many pharmaceutical intermediates, as the chloro group is an excellent leaving group for subsequent nucleophilic substitution reactions.

Reaction Protocol: This protocol is based on general procedures for the chlorination of hydroxypyridines.[7]

Reagents:

-

2-Hydroxy-3-nitro-4-picoline

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

In a flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 2-hydroxy-3-nitro-4-picoline to an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice.

-

The resulting mixture is neutralized with a suitable base, such as sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 2-chloro-3-nitro-4-picoline.

Caption: Conversion of 2-Hydroxy-3-nitro-4-picoline to 2-Chloro-3-nitro-4-picoline.

Application in the Synthesis of Nevirapine Intermediate

A prominent application of 2-Hydroxy-3-nitro-4-picoline is its role as a precursor in the synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV-1 infection.[4][5][8][9]

The synthetic pathway involves the following key transformations:

-

Nitration: Synthesis of 2-hydroxy-3-nitro-4-picoline from 2-hydroxy-4-picoline.

-

Chlorination: Conversion of 2-hydroxy-3-nitro-4-picoline to 2-chloro-3-nitro-4-picoline.

-

Reduction: Reduction of the nitro group of 2-chloro-3-nitro-4-picoline to an amino group to yield 3-amino-2-chloro-4-methylpyridine.

Reduction of 2-Chloro-3-nitro-4-picoline

The reduction of the nitro group can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Reaction Protocol:

Reagents:

-

2-Chloro-3-nitro-4-picoline

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol, Ethyl acetate)

Procedure:

-

Dissolve 2-chloro-3-nitro-4-picoline in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction. Monitor by TLC.

-

Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-2-chloro-4-methylpyridine.

-

The product can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway from 2-Hydroxy-4-picoline to a key Nevirapine intermediate.

Conclusion and Future Perspectives

2-Hydroxy-3-nitro-4-picoline is a molecule of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value pharmaceutical intermediates. Its well-defined reactivity, governed by its unique substitution pattern, allows for a range of chemical transformations that are crucial in drug discovery and development. The synthesis of the Nevirapine intermediate serves as a compelling case study of its importance.

Future research in this area could focus on the development of more regioselective and environmentally benign nitration procedures to improve the efficiency of its synthesis. Furthermore, exploring the derivatization of 2-Hydroxy-3-nitro-4-picoline to create novel libraries of compounds for biological screening could unveil new therapeutic agents. As the demand for sophisticated heterocyclic compounds continues to grow, the role of versatile intermediates like 2-Hydroxy-3-nitro-4-picoline will undoubtedly remain central to the advancement of medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. 2-Hydroxy-4-methyl-3-nitropyridine 98 21901-18-8 [sigmaaldrich.com]

- 4. This compound(21901-18-8) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(21901-18-8) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. spectrabase.com [spectrabase.com]

Methodological & Application